Methylprednisolone Impurity C Methylprednisolone Impurity C
Brand Name: Vulcanchem
CAS No.:
VCID: VC16518071
InChI: InChI=1S/C20H26O3/c1-11-8-13-14-4-5-17(23)20(14,3)10-16(22)18(13)19(2)7-6-12(21)9-15(11)19/h6-7,9,11,13-14,16,18,22H,4-5,8,10H2,1-3H3
SMILES:
Molecular Formula: C20H26O3
Molecular Weight: 314.4 g/mol

Methylprednisolone Impurity C

CAS No.:

Cat. No.: VC16518071

Molecular Formula: C20H26O3

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Methylprednisolone Impurity C -

Specification

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
IUPAC Name 11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Standard InChI InChI=1S/C20H26O3/c1-11-8-13-14-4-5-17(23)20(14,3)10-16(22)18(13)19(2)7-6-12(21)9-15(11)19/h6-7,9,11,13-14,16,18,22H,4-5,8,10H2,1-3H3
Standard InChI Key TVJLVPVXJZGLPJ-UHFFFAOYSA-N
Canonical SMILES CC1CC2C3CCC(=O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of Methylprednisolone Impurity C is C₂₀H₂₆O₃, with a molecular weight of 314.42 g/mol . Its crystalline structure comprises a fused tetracyclic ring system characteristic of steroidal compounds, with substitutions at positions 6α, 11β, and 17β (Table 1) .

Table 1: Key Physicochemical Properties of Methylprednisolone Impurity C

PropertyValue
CAS Number61919-52-6
Molecular FormulaC₂₀H₂₆O₃
Molecular Weight314.42 g/mol
IUPAC Name11β-Hydroxy-6α-methylandrosta-1,4-diene-3,17-dione
Melting Point220–225°C (decomposes)
SolubilitySparingly soluble in water; soluble in acetonitrile, methanol

The compound’s limited aqueous solubility necessitates organic solvents for analytical preparations, while its UV absorption at 254 nm facilitates HPLC detection .

Synthesis and Formation Pathways

Methylprednisolone Impurity C originates primarily during the synthesis of methylprednisolone via incomplete oxidation or hydroxylation steps . Key pathways include:

  • Incomplete 17α-Hydroxylation: Failure to introduce the 17α-hydroxy group during steroid backbone modification leaves the 17-ketone intact, forming Impurity C .

  • Oxidative Degradation: Exposure to light or heat may degrade methylprednisolone, eliminating the 17α-hydroxy group and generating the impurity .

Process optimization, such as controlling reaction temperature and catalyst concentrations, minimizes its formation. Stability studies indicate that storage at temperatures exceeding 25°C accelerates degradation, underscoring the need for cold-chain logistics .

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and UV detection remains the gold standard for quantifying Methylprednisolone Impurity C . A typical method employs:

  • Mobile Phase: Acetonitrile:water (60:40 v/v) with 0.1% trifluoroacetic acid

  • Flow Rate: 1.0 mL/min

  • Retention Time: 8.2 minutes

This method achieves a limit of detection (LOD) of 0.05% and limit of quantification (LOQ) of 0.15%, compliant with EP and USP guidelines .

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS in positive ion mode confirms the impurity’s molecular ion peak at m/z 315.3 [M+H]⁺, with fragmentation patterns aligning with its proposed structure . High-resolution MS (HRMS) further validates the empirical formula within 3 ppm accuracy .

Regulatory and Pharmacopeial Standards

Both the European Pharmacopoeia and United States Pharmacopeia specify stringent limits for Methylprednisolone Impurity C (Table 2) .

Table 2: Regulatory Limits for Methylprednisolone Impurity C

PharmacopeiaAcceptable LimitAnalytical Method
European Pharmacopoeia≤0.15%HPLC-UV
United States Pharmacopeia≤0.15%HPLC-UV

Batch rejection occurs if impurity levels exceed these thresholds, necessitating reprocessing or disposal .

Role in Pharmaceutical Quality Control

Pharmaceutical manufacturers implement rigorous in-process checks to monitor Impurity C levels during methylprednisolone production . Strategies include:

  • Real-Time HPLC Monitoring: In-line analytics during synthesis to detect impurity formation early.

  • Stability-Indicating Methods: Accelerated stability studies under ICH Q1A(R2) guidelines to predict shelf-life .

These measures ensure compliance with global regulatory standards and minimize batch failures.

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